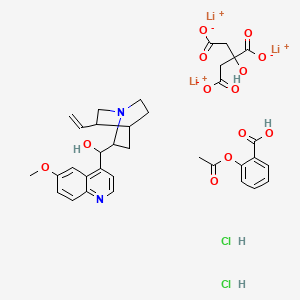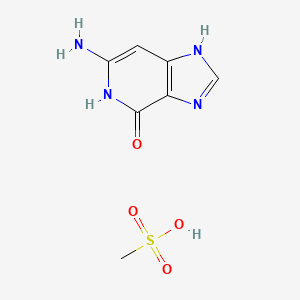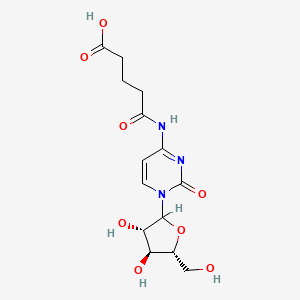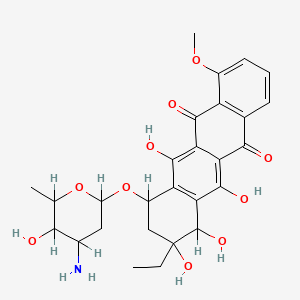
2-甲基-3-苯基丙醇
描述
2-Methyl-3-phenylpropanol, also known as 2-methyl-3-phenylpropyl alcohol or 2MPP, is a chemical compound commonly used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. It is a colorless, volatile liquid with a slightly sweet odor. 2MPP is an important intermediate in the synthesis of many compounds, and its use has become increasingly popular in recent years due to its low cost and high efficiency.
科学研究应用
医药:药理活性剂合成
2-甲基-3-苯基丙醇可作为合成药理活性剂的前体。 其结构类似于具有拟交感神经活性作用的化合物,如苯丙醇胺 。 这表明它在研制减充血剂或食欲抑制剂方面具有潜在用途,但其在医药方面的直接应用需要进一步研究以确定其安全性及有效性。
农业:杀虫剂和除草剂开发
在农业领域,2-甲基-3-苯基丙醇可用于合成杀虫剂或除草剂。 该化合物的苯丙醇骨架在结构上类似于多种生物活性分子,表明其在植物保护和增产策略中可能具有应用价值 。
工业过程:手性构建单元
该化合物在工业过程中作为手性构建单元的潜力非常大。 它可用于不对称合成,这对生产对映体纯物质至关重要。 这在制药行业尤为重要,因为药物的手性会影响其治疗效果 。
环境科学:环保溶剂
在环境科学中,2-甲基-3-苯基丙醇可以作为传统溶剂的替代品进行探索。 其化学性质表明,它可能成为各种应用(包括污染物提取和有机合成)中更安全、更可持续的选择 。
食品工业:调味剂
虽然它不能直接用作调味剂,但可以合成2-甲基-3-苯基丙醇的衍生物来增强食品产品的风味。 该化合物的分子结构允许进行修饰,从而产生适合食品工业的各种芳香化合物 。
化妆品:香料成分
在化妆品行业,2-甲基-3-苯基丙醇可用于香料的配方。 其醇基使其成为酯化的良好候选,从而产生一系列可用于香水和其他香味产品的芳香酯 。
材料科学:聚合物合成
该化合物可能在材料科学中得到应用,特别是在聚合物的合成中。 其苯基可能与多种单体相互作用,从而开发出具有增强性能的新型聚合物材料 。
分析化学:色谱标准品
最后,2-甲基-3-苯基丙醇可用作分析化学中的色谱标准品。 其独特的化学特征使其成为识别复杂混合物中其他化合物的参考点 。
安全和危害
作用机制
- Instead, it acts as an indirect sympathomimetic by inducing the release of norepinephrine from its storage sites. This released norepinephrine then activates adrenergic receptors .
Target of Action
Mode of Action
生化分析
Biochemical Properties
2-Methyl-3-phenylpropanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of 2-Methyl-3-phenylpropanol in biological systems. Additionally, 2-Methyl-3-phenylpropanol can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
2-Methyl-3-phenylpropanol has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methyl-3-phenylpropanol has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes. This compound can also alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-phenylpropanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-Methyl-3-phenylpropanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-phenylpropanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Methyl-3-phenylpropanol can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-phenylpropanol vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, 2-Methyl-3-phenylpropanol can be toxic and may cause liver and kidney damage. Studies in rats have shown that the lethal dose (LD50) of 2-Methyl-3-phenylpropanol is greater than 2000 mg/kg body weight . Threshold effects have also been observed, with higher doses leading to more pronounced toxic effects.
Metabolic Pathways
2-Methyl-3-phenylpropanol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation by alcohol dehydrogenase and cytochrome P450 enzymes. The resulting metabolites can be further processed by conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of 2-Methyl-3-phenylpropanol .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-phenylpropanol is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature. It can also interact with specific transporters and binding proteins that facilitate its movement within the body. The distribution of 2-Methyl-3-phenylpropanol can affect its localization and accumulation in different tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-3-phenylpropanol can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct 2-Methyl-3-phenylpropanol to specific organelles, where it can exert its effects. For example, the localization of 2-Methyl-3-phenylpropanol in the mitochondria can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKHYYXQWNXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884378 | |
| Record name | 2-Methyl-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7384-80-7 | |
| Record name | 2-Methyl-3-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-phenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenylpropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEN58PSM3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)







![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)


